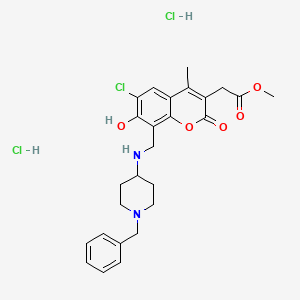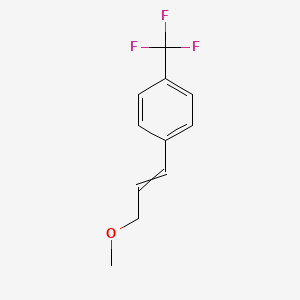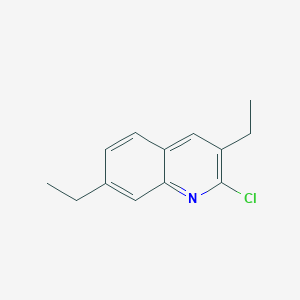
C26H31Cl3N2O5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C26H31Cl3N2O5 is a complex organic molecule. It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H31Cl3N2O5 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This step is crucial for forming the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are used for small to medium-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are used for large-scale production, offering advantages such as improved reaction efficiency and scalability.
化学反应分析
Types of Reactions
C26H31Cl3N2O5: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, halogenation reactions can introduce chlorine atoms into the molecule.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
C26H31Cl3N2O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Utilized in the development of pharmaceuticals and as a therapeutic agent for treating various diseases.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C26H31Cl3N2O5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
C26H31Cl3N2O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H31Cl3N2O4: Differing by one oxygen atom, this compound may have different reactivity and applications.
C26H31Cl2N2O5: Differing by one chlorine atom, this compound may exhibit different chemical properties and biological activity.
In comparison, This compound stands out due to its specific functional groups and structural features, which confer unique reactivity and utility in various scientific fields.
属性
分子式 |
C26H31Cl3N2O5 |
|---|---|
分子量 |
557.9 g/mol |
IUPAC 名称 |
methyl 2-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C26H29ClN2O5.2ClH/c1-16-19-12-22(27)24(31)21(25(19)34-26(32)20(16)13-23(30)33-2)14-28-18-8-10-29(11-9-18)15-17-6-4-3-5-7-17;;/h3-7,12,18,28,31H,8-11,13-15H2,1-2H3;2*1H |
InChI 键 |
WWFHUAUDCMOMDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCN(CC3)CC4=CC=CC=C4)CC(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)
![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)

![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
